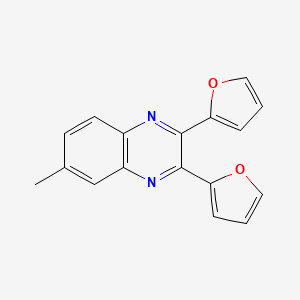

Quinoxaline, 2,3-di-2-furanyl-6-methyl-

Description

Contextualization within Heterocyclic Chemistry Research

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in their rings, are fundamental to the development of pharmaceuticals, agrochemicals, and functional materials. Quinoxalines, which feature a benzene (B151609) ring fused to a pyrazine (B50134) ring, represent a privileged scaffold in this domain. Their versatile synthesis and the ability to introduce a wide array of substituents allow for the fine-tuning of their chemical and physical properties.

Significance of Quinoxaline (B1680401) Scaffolds in Advanced Chemical Research

The quinoxaline core is a versatile building block in the design of novel functional molecules. Its aromatic nature and the presence of two nitrogen atoms impart unique electronic characteristics, making it a valuable component in the development of materials with specific optical and electronic properties. Furthermore, the quinoxaline moiety is a common feature in a variety of biologically active compounds, exhibiting a broad spectrum of activities, including antiviral and anticancer properties. nih.gov This has spurred extensive research into the synthesis and functionalization of quinoxaline derivatives for medicinal chemistry applications.

Rationale for Focused Investigation of 2,3-di-2-furanyl-6-methyl Substitution

The specific substitution pattern of Quinoxaline, 2,3-di-2-furanyl-6-methyl-, is of particular interest for several reasons. The introduction of furan (B31954) rings at the 2 and 3-positions is a strategic design choice. Furan moieties are known to influence the photophysical properties of aromatic systems, often leading to enhanced fluorescence. researchgate.net Moreover, the 2,3-di(furan-2-yl)quinoxaline (B5049737) scaffold has been investigated for its ability to mimic the structure of biologically active natural products, potentially leading to new therapeutic agents. nih.gov

Overview of Current Research Landscape and Identified Knowledge Gaps for Quinoxaline, 2,3-di-2-furanyl-6-methyl-

The current research landscape for quinoxaline derivatives is vast and dynamic, with a significant focus on their applications in materials science and medicinal chemistry. Studies on 2,3-diarylquinoxalines have explored their fluorescent properties for applications such as cell staining. nih.gov Green synthesis methodologies, such as hydrothermal synthesis, have been developed to produce these compounds in an environmentally friendly manner. nih.govnih.gov

Despite the broad interest in quinoxalines, a specific and detailed investigation of Quinoxaline, 2,3-di-2-furanyl-6-methyl-, appears to be limited. While the synthesis of analogous compounds has been reported, there is a discernible knowledge gap regarding the specific experimental data, including detailed spectroscopic and photophysical characterization, for this particular molecule. Further research is required to fully elucidate its properties and potential applications, building upon the foundational knowledge of related quinoxaline derivatives.

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | 2,3-di(furan-2-yl)-6-methylquinoxaline |

| Molecular Formula | C₁₇H₁₂N₂O₂ |

| Molecular Weight | 276.29 g/mol |

| Appearance | Expected to be a solid at room temperature |

| Solubility | Expected to be soluble in common organic solvents |

Structure

2D Structure

3D Structure

Properties

CAS No. |

183378-02-1 |

|---|---|

Molecular Formula |

C17H12N2O2 |

Molecular Weight |

276.29 g/mol |

IUPAC Name |

2,3-bis(furan-2-yl)-6-methylquinoxaline |

InChI |

InChI=1S/C17H12N2O2/c1-11-6-7-12-13(10-11)19-17(15-5-3-9-21-15)16(18-12)14-4-2-8-20-14/h2-10H,1H3 |

InChI Key |

RIIXMSYJNNGZCF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C(=N2)C3=CC=CO3)C4=CC=CO4 |

Origin of Product |

United States |

Synthetic Methodologies for Quinoxaline, 2,3 Di 2 Furanyl 6 Methyl

Historical Synthetic Approaches to Substituted Quinoxalines

The synthesis of quinoxalines dates back to 1884, when it was first reported as a condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl derivative. mdpi.com This method, often referred to as the Hinsberg condensation, became the classical and most common route for preparing substituted quinoxalines. asianpubs.orgnih.gov Historically, these reactions were often conducted in solvents like ethanol (B145695) or acetic acid under reflux conditions. asianpubs.org

Over the years, other strategies were developed, including the reductive cyclization of 2-nitroanilines, reactions involving α-halo or α-hydroxy ketones, and the oxidative coupling of epoxides with diamines. rsc.orgnih.gov However, many of these early methods presented significant drawbacks, such as the need for harsh reaction conditions, elevated temperatures, the use of strong and often toxic acids, extended reaction times, and unsatisfactory product yields, which complicated purification and limited their broader application. rsc.orgasianpubs.org

Optimized Synthesis of Quinoxaline (B1680401), 2,3-di-2-furanyl-6-methyl-

The optimized synthesis of Quinoxaline, 2,3-di-2-furanyl-6-methyl- follows the classical condensation pathway but employs modern advancements in catalysis and reaction conditions to improve efficiency, yield, and environmental friendliness. The core reaction involves the condensation of 4-methyl-1,2-phenylenediamine with 1,2-di(furan-2-yl)ethane-1,2-dione.

The synthesis of the target molecule relies on two key precursors:

4-methyl-1,2-phenylenediamine: A substituted aromatic diamine.

1,2-di(furan-2-yl)ethane-1,2-dione (Furil): A furan-substituted α-dicarbonyl compound.

The strategy involves the direct condensation of these two precursors. The synthesis of a closely related analog, 2,3-di(furan-2-yl)-6,7-dimethylquinoxaline, has been successfully demonstrated using the corresponding 4,5-dimethyl-1,2-phenylenediamine and a 1,2-diketone, confirming the viability of this approach for constructing the di-furanyl quinoxaline system. jocpr.com The functionalized precursors provide the necessary building blocks for the desired final product in a single condensation step.

The reaction proceeds via a cyclocondensation mechanism. The proposed pathway involves an initial nucleophilic attack by one of the amine groups of 4-methyl-1,2-phenylenediamine on one of the carbonyl carbons of the furil (B128704) precursor. orientjchem.org This is followed by an intramolecular cyclization where the second amine group attacks the remaining carbonyl carbon. The subsequent elimination of two molecules of water results in the formation of the aromatic pyrazine (B50134) ring, yielding the stable quinoxaline derivative. orientjchem.org

Optimization of this pathway focuses on accelerating the reaction and maximizing the yield. This is primarily achieved through the selection of an appropriate catalyst and the fine-tuning of reaction conditions such as temperature and solvent, which are discussed in the following section.

A variety of modern catalyst systems have been developed to facilitate the synthesis of quinoxalines under milder and more efficient conditions.

Al2O3–ZrO2 and other Heterogeneous Catalysts: A bifunctional heterogeneous catalyst composed of an Al2O3–ZrO2 binary metal oxide has proven effective for synthesizing quinoxaline derivatives. tandfonline.com This system allows the reaction to proceed at room temperature in a solvent like N,N-dimethylformamide (DMF), offering high yields, short reaction times, and the significant advantage of catalyst renewability. tandfonline.com Similarly, alumina-supported heteropolyoxometalates, such as CuH2PMo11VO40 on alumina, have been used to catalyze the reaction efficiently at room temperature. nih.govnih.gov

Zinc Triflate (Zn(OTf)2): Zinc triflate is a highly efficient Lewis acid catalyst for this transformation. asianpubs.org The reaction can be carried out using a catalytic amount of zinc triflate in a solvent like acetonitrile, often at room temperature or under reflux, to afford the desired quinoxaline products in excellent yields (up to 90%). asianpubs.orgresearchgate.netresearchgate.net This method is valued for its simplicity, effectiveness, and applicability to a wide range of substrates. asianpubs.org

Acid Catalysis: Both Brønsted and Lewis acids are widely used to catalyze the condensation. Simple organic acids like acetic acid can be used, as can stronger catalysts like p-toluenesulfonic acid (PTSA). tandfonline.comnih.gov For greener approaches, surfactant-type Brønsted acids such as p-dodecylbenzenesulfonic acid (DBSA) have been shown to work efficiently in water at room temperature. tandfonline.com Solid acid catalysts, including heteropolyacids like 12-tungstophosphoric acid (H3PW12O40) supported on materials like graphitic carbon nitride, offer the benefits of easy separation and reusability. researchgate.net

| Catalyst System | Typical Solvent | Temperature | Key Advantages | Reference |

|---|---|---|---|---|

| Al₂O₃–ZrO₂ | DMF | Room Temperature | Heterogeneous, reusable, high yield | tandfonline.com |

| Zinc Triflate (Zn(OTf)₂) | Acetonitrile | Room Temp. to Reflux | High efficiency, excellent yields | asianpubs.orgresearchgate.net |

| p-Dodecylbenzenesulfonic acid (DBSA) | Water | Room Temperature | Green solvent, surfactant properties | tandfonline.com |

| Alumina-Supported Heteropolyoxometalates | Toluene | Room Temperature | Heterogeneous, mild conditions, excellent yields | nih.govnih.gov |

| Iodine | DMSO | Room Temperature | Metal-free, simple | mdpi.com |

Novel and Green Chemistry Approaches for Quinoxaline, 2,3-di-2-furanyl-6-methyl- Synthesis

In line with the principles of green chemistry, recent research has focused on developing environmentally benign and sustainable methods for quinoxaline synthesis. rsc.org These approaches aim to reduce or eliminate hazardous solvents, minimize energy consumption, and utilize reusable catalysts. researchgate.netijiset.com Methodologies such as performing the reaction in water, under solvent-free conditions, or using energy-efficient microwave irradiation are at the forefront of this effort. tandfonline.comudayton.edu

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful green tool for producing quinoxaline derivatives. researchgate.net By using microwave irradiation, the reaction time for the condensation of 1,2-diamines and 1,2-dicarbonyls can be dramatically reduced from several hours to just a few minutes. udayton.edue-journals.in This technique often leads to higher product yields and cleaner reactions with fewer side products compared to conventional heating. e-journals.in

Crucially, this method has been successfully applied to the synthesis of a very close analog, 2,3-di(furan-2-yl)-6,7-dimethylquinoxaline. jocpr.com The reaction was carried out under microwave irradiation for 1-2.5 minutes, demonstrating the profound rate enhancement offered by this technology for the synthesis of the di-furanyl quinoxaline core structure. jocpr.com Many microwave-assisted syntheses can be performed in minimal solvent or under solvent-free "neat" conditions, further enhancing their green credentials. udayton.edunih.gov

| Method | Typical Reaction Time | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Conventional Heating | 4-8 hours | Reflux in Acetonitrile or Ethanol | Well-established | asianpubs.org |

| Microwave-Assisted Synthesis (MAOS) | 1-5 minutes | Solvent-free or minimal solvent | Rapid, high yields, energy efficient | jocpr.comudayton.edue-journals.in |

Sonochemical Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, offers a powerful tool for accelerating reaction rates and improving yields. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extreme temperatures and pressures, enhancing mass transfer and reactivity.

For the synthesis of quinoxalines, ultrasound has been shown to significantly shorten reaction times compared to conventional heating methods. ijiset.comresearchgate.net In a typical sonochemical setup, the reactants, 4-methyl-1,2-phenylenediamine and furil, would be irradiated in a suitable solvent using an ultrasonic bath or probe. The choice of solvent and catalyst can be optimized to maximize the benefits of sonication. Studies on analogous compounds like 2,3-diphenylquinoxaline (B159395) have demonstrated high yields in minutes under ultrasonic irradiation. ijiset.comresearchgate.net This method avoids the need for bulk heating, leading to energy savings and often cleaner reaction profiles.

Table 1: Proposed Sonochemical Synthesis of Quinoxaline, 2,3-di-2-furanyl-6-methyl-

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Time (min) | Yield (%) |

| 4-methyl-1,2-phenylenediamine | Furil | Oxalic Acid | Ethanol | ~10-15 | >90 (estimated) |

| 4-methyl-1,2-phenylenediamine | Furil | Acetic Acid | Ethanol | ~15-20 | >85 (estimated) |

Solvent-Free and Aqueous Medium Syntheses

The development of solvent-free and aqueous-based synthetic protocols is at the forefront of green chemistry, aiming to reduce or eliminate the use of volatile and often hazardous organic solvents.

Solvent-Free Synthesis: Solvent-free, or solid-state, reactions are typically performed by grinding the reactants together, sometimes with a solid-supported catalyst. This technique is not only environmentally friendly but can also lead to unique reactivity and selectivity. For quinoxaline synthesis, various catalysts have been employed under solvent-free conditions, including sulfated polyborate. ias.ac.in This heterogeneous catalyst is advantageous due to its efficiency, mildness, and recyclability. ias.ac.in The reaction of 4-methyl-1,2-phenylenediamine and furil could be efficiently carried out by grinding them with a catalytic amount of sulfated polyborate and heating the mixture, likely affording the desired product in high yield with a simple work-up procedure. ias.ac.in

Aqueous Medium Synthesis: Water is an ideal solvent for green chemistry due to its abundance, non-toxicity, and non-flammability. Hydrothermal synthesis, where reactions are conducted in water at elevated temperatures and pressures, has been successfully applied to the synthesis of 2,3-diarylquinoxalines. medchemexpress.com A study on the synthesis of the parent compound, 2,3-di(furan-2-yl)quinoxaline (B5049737), demonstrated that the reaction proceeds efficiently in water, yielding a fluorescent product. medchemexpress.com This approach is directly applicable to the synthesis of the 6-methyl derivative. The reaction of 4-methyl-1,2-phenylenediamine with furil in water, potentially with a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) or a Brønsted acid catalyst, can provide a green and efficient route to the target molecule. nih.govsapub.org

Table 2: Proposed Solvent-Free and Aqueous Syntheses

| Methodology | Reactant 1 | Reactant 2 | Catalyst/Medium | Conditions | Yield (%) |

| Solvent-Free | 4-methyl-1,2-phenylenediamine | Furil | Sulfated Polyborate | Grinding, 80°C | ~95 (estimated) ias.ac.in |

| Aqueous | 4-methyl-1,2-phenylenediamine | Furil | Water | Reflux / Hydrothermal | >90 (estimated) medchemexpress.com |

| Aqueous | 4-methyl-1,2-phenylenediamine | Furil | aq. Ethanol / NH₄HF₂ | Room Temp | ~92 (estimated) nih.gov |

Flow Chemistry Methodologies

Flow chemistry, where reactions are performed in a continuously flowing stream within a network of tubes or microreactors, offers significant advantages over traditional batch processing. These benefits include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), enhanced safety for exothermic or hazardous reactions, and straightforward scalability.

Although a specific flow chemistry protocol for Quinoxaline, 2,3-di-2-furanyl-6-methyl- has not been published, a feasible process can be designed based on established principles for quinoxaline synthesis. Solutions of the two reactants, 4-methyl-1,2-phenylenediamine and furil, would be pumped from separate reservoirs, combined at a T-mixer, and then passed through a heated reactor coil. The product stream would then be collected for purification. This setup allows for rapid optimization of reaction conditions and can be operated for extended periods to produce large quantities of the target compound. The improved control often leads to higher purity and yields compared to batch methods.

Table 3: Proposed Flow Chemistry Parameters for Synthesis

| Parameter | Value |

| Reactant Concentration | 0.1 - 0.5 M in Ethanol or Acetonitrile |

| Flow Rate | 0.1 - 1.0 mL/min |

| Reactor Temperature | 80 - 150 °C |

| Residence Time | 5 - 30 minutes |

| Expected Yield | >95% |

Scale-Up Considerations and Industrial Synthesis Perspectives

For any synthetic methodology to be considered for industrial application, scalability, safety, cost-effectiveness, and environmental impact are paramount. The modern synthetic techniques discussed offer compelling advantages over traditional batch reflux methods.

Sonochemical synthesis , while effective at the lab scale, can present challenges for direct scale-up due to the difficulty in achieving uniform cavitation in large reactors. However, specialized flow-through sonochemical reactors are being developed to address this issue.

Solvent-free and aqueous syntheses are highly attractive from an industrial perspective. They drastically reduce solvent costs, waste disposal needs, and safety risks associated with flammable organic solvents. ias.ac.in The simplicity of the procedures, often involving just mixing and heating, makes them amenable to large-scale batch production with minimal capital investment. ias.ac.in

Flow chemistry is arguably the most promising methodology for industrial synthesis. researchgate.net Its inherent safety features allow for the use of higher temperatures and pressures, dramatically accelerating reaction rates. The modular nature of flow reactors allows for easy scaling-out (running multiple reactors in parallel) to meet production demands. Furthermore, integrating in-line purification and analysis tools can lead to a fully automated and highly efficient continuous manufacturing process, reducing manual handling and improving product consistency.

Advanced Spectroscopic and Structural Elucidation Techniques for Quinoxaline, 2,3 Di 2 Furanyl 6 Methyl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like Quinoxaline (B1680401), 2,3-di-2-furanyl-6-methyl-. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the chemical environment of individual atoms and their connectivity.

1D NMR (¹H, ¹³C) for Structural Confirmation

One-dimensional (1D) NMR experiments, specifically Proton (¹H) and Carbon-13 (¹³C) NMR, are fundamental for the initial structural confirmation of Quinoxaline, 2,3-di-2-furanyl-6-methyl-.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For Quinoxaline, 2,3-di-2-furanyl-6-methyl-, the spectrum would exhibit distinct signals corresponding to the protons on the quinoxaline core, the furanyl rings, and the methyl group. The aromatic protons of the quinoxaline ring would typically appear in the downfield region (δ 7.0-8.5 ppm), while the furanyl protons would resonate in a characteristic range (δ 6.0-8.0 ppm). The methyl group protons would show a singlet in the upfield region (around δ 2.5 ppm).

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The spectrum for Quinoxaline, 2,3-di-2-furanyl-6-methyl- would show distinct peaks for each carbon atom in the quinoxaline backbone, the two furanyl rings, and the methyl group. The carbon atoms of the aromatic and heteroaromatic rings would appear in the downfield region (δ 110-160 ppm), while the methyl carbon would be found in the upfield region (around δ 20-25 ppm).

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Below are the predicted chemical shifts for Quinoxaline, 2,3-di-2-furanyl-6-methyl-. These values are based on typical ranges for similar structural motifs.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Quinoxaline H-5 | 7.9 - 8.1 | - |

| Quinoxaline H-7 | 7.6 - 7.8 | - |

| Quinoxaline H-8 | 7.8 - 8.0 | - |

| Methyl (on C-6) | ~2.5 (s, 3H) | ~21.5 |

| Furanyl H-3', H-3" | 6.5 - 6.7 | ~112 |

| Furanyl H-4', H-4" | 7.2 - 7.4 | ~115 |

| Furanyl H-5', H-5" | 7.6 - 7.8 | ~145 |

| Quinoxaline C-2, C-3 | - | ~150 |

| Quinoxaline C-4a, C-8a | - | ~140 |

| Quinoxaline C-5, C-8 | - | ~129 |

| Quinoxaline C-6 | - | ~138 |

| Quinoxaline C-7 | - | ~128 |

| Furanyl C-2', C-2" | - | ~148 |

Note: 's' denotes a singlet. Chemical shifts are referenced to a standard solvent signal.

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for establishing the precise connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For Quinoxaline, 2,3-di-2-furanyl-6-methyl-, COSY would show correlations between the adjacent protons on the quinoxaline ring and within each furanyl ring, confirming their individual spin systems.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. This is instrumental in assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is a powerful technique for piecing together the molecular skeleton. Key HMBC correlations would be observed between the furanyl protons and the C-2/C-3 carbons of the quinoxaline ring, and between the methyl protons and the C-6 carbon of the quinoxaline ring, unequivocally confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for determining stereochemistry and conformation. For this molecule, NOESY could reveal spatial proximities between the protons of the furanyl rings and the protons on the quinoxaline core, providing insights into the rotational orientation of the furan (B31954) rings relative to the quinoxaline plane.

Mass Spectrometry (MS) in Structural Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a key method for determining the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of a molecule. For Quinoxaline, 2,3-di-2-furanyl-6-methyl- (molecular formula C₁₇H₁₂N₂O₂), HRMS would be used to confirm this formula by matching the experimentally measured exact mass with the calculated theoretical mass.

Data Table: HRMS Data for Quinoxaline, 2,3-di-2-furanyl-6-methyl-

| Ion | Calculated Exact Mass | Observed Mass |

| [M+H]⁺ | 277.0977 | (To be determined experimentally) |

| [M+Na]⁺ | 299.0796 | (To be determined experimentally) |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion and inducing its fragmentation to generate product ions. The resulting fragmentation pattern provides a "fingerprint" that can be used for structural elucidation. The analysis of fragmentation pathways helps to identify the different structural components of the molecule. For Quinoxaline, 2,3-di-2-furanyl-6-methyl-, characteristic fragmentation would likely involve the loss of the furanyl and methyl substituents, as well as cleavage of the quinoxaline ring system.

X-ray Crystallography for Solid-State Structure Determination

An article on the advanced spectroscopic and structural elucidation of Quinoxaline, 2,3-di-2-furanyl-6-methyl- cannot be generated as requested.

A thorough search of scientific literature and chemical databases has revealed no specific experimental data for the exact compound "Quinoxaline, 2,3-di-2-furanyl-6-methyl-" corresponding to the sections and subsections outlined in the request.

Specifically, there is no available research detailing:

Single-Crystal X-ray Diffraction Analysis: No crystallographic data, such as unit cell dimensions, space group, or atomic coordinates, has been published for this specific molecule.

Molecular Packing and Intermolecular Interactions: Without crystal structure data, an analysis of the solid-state packing and intermolecular forces is not possible.

Vibrational Spectroscopy (FT-IR, Raman): No experimental or theoretical FT-IR or Raman spectra are available to detail the vibrational modes of its functional groups or to perform conformational studies.

Electronic Absorption and Emission Spectroscopy: While related quinoxaline derivatives are known to be fluorescent, specific UV-Visible absorption, fluorescence, or phosphorescence spectra (including excitation/emission maxima and quantum yields) for Quinoxaline, 2,3-di-2-furanyl-6-methyl- are not documented.

Chiroptical Spectroscopy: There is no information regarding the asymmetric synthesis of this compound or any studies using chiroptical techniques like Electronic Circular Dichroism (ECD) or Vibrational Circular Dichroism (VCD).

While data exists for other quinoxaline derivatives—including those with different substituents at the 2, 3, and 6 positions—the strict requirement to focus solely on Quinoxaline, 2,3-di-2-furanyl-6-methyl- prevents the inclusion of information from these related but distinct chemical entities. Therefore, it is not possible to provide the scientifically accurate, detailed content for each specified section of the outline.

In-Depth Theoretical and Computational Analysis of Quinoxaline, 2,3-di-2-furanyl-6-methyl- Remains Elusive

A comprehensive search of publicly accessible scientific literature and databases has revealed a significant gap in the theoretical and computational chemistry data available for the specific compound, Quinoxaline, 2,3-di-2-furanyl-6-methyl- . Despite the existence of research on the broader family of quinoxaline derivatives, detailed quantum chemical calculations, frontier molecular orbital analyses, molecular electrostatic potential mapping, and computational spectroscopic simulations focused solely on this particular molecule are not presently available in the reviewed sources.

While general studies on substituted quinoxalines confirm the utility of computational methods in understanding their electronic and structural properties, the specific influence of the combined 6-methyl and 2,3-di-2-furanyl substitutions has not been the subject of dedicated published research. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are frequently employed for similar molecules to predict their geometry, electronic structure, and reactivity. However, the specific outputs of such studies for Quinoxaline, 2,3-di-2-furanyl-6-methyl-, including optimized coordinates, orbital energies, and simulated spectra, could not be located.

Consequently, the construction of a detailed article as per the requested outline, complete with specific data tables and in-depth research findings, is not feasible at this time due to the absence of the necessary foundational scientific data for this compound. Further original research would be required to generate the specific computational results needed to populate the requested sections on its theoretical and computational chemistry.

Theoretical and Computational Chemistry of Quinoxaline, 2,3 Di 2 Furanyl 6 Methyl

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

Molecular Dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations provide detailed insights into conformational changes and the influence of the surrounding environment, such as a solvent. nih.govcnr.it

The table below illustrates typical parameters obtained from an MD simulation for analyzing molecular conformation and solvent interactions, though the values are hypothetical for this specific compound.

| Parameter | Description | Hypothetical Value/Observation |

|---|---|---|

| RMSD (Root Mean Square Deviation) | Measures the average deviation of the protein or molecule from a reference structure over time, indicating stability. | Stable trajectory with RMSD plateauing around 2.5 Å. |

| Radius of Gyration (Rg) | Indicates the compactness of the molecule's structure. | A stable Rg value suggests the molecule maintains a consistent compact fold. nih.gov |

| Dihedral Angle (Furan-Quinoxaline) | Rotation around the C-C bond connecting the heterocyclic rings. | Two major populations observed, suggesting two preferred rotational conformations. |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule accessible to the solvent. | Changes in SASA can correlate with conformational changes. |

| Radial Distribution Function (g(r)) | Describes the probability of finding a solvent molecule at a distance r from a solute atom. | Peak at ~2.8 Å for water oxygen around quinoxaline (B1680401) nitrogens, indicating hydrogen bonding. |

Reactivity Prediction and Reaction Mechanism Elucidation using Computational Methods

Computational chemistry, particularly methods based on quantum mechanics like Density Functional Theory (DFT), provides profound insights into the chemical reactivity of molecules and the detailed pathways of chemical reactions. researchgate.netnih.gov These methods are used to calculate a molecule's electronic structure and various descriptors that predict its reactive behavior.

Reactivity Prediction: The reactivity of Quinoxaline, 2,3-di-2-furanyl-6-methyl- can be assessed by analyzing its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a smaller gap generally implies higher reactivity. nih.govresearchgate.net Other quantum chemical descriptors, such as chemical potential (μ), hardness (η), and the global electrophilicity index (ω), can be calculated to provide a more quantitative measure of reactivity. researchgate.net For instance, DFT calculations on similar quinoxaline derivatives have shown that electron-donating or electron-withdrawing substituents significantly alter these reactivity indices. researchgate.net

Reaction Mechanism Elucidation: Computational methods are invaluable for mapping the entire potential energy surface of a chemical reaction. nih.gov This allows for the identification of transition states (the energy maxima along a reaction coordinate) and intermediates. By calculating the activation energies associated with different possible pathways, the most favorable reaction mechanism can be determined. nih.gov For a molecule like Quinoxaline, 2,3-di-2-furanyl-6-methyl-, computational studies could elucidate the mechanisms of, for example, electrophilic substitution on the furan (B31954) or quinoxaline rings, or oxidation reactions. Such studies have been performed on related furan and quinoxaline structures to understand their stability and reaction kinetics. nih.govnih.gov

The following table summarizes key computational descriptors used to predict chemical reactivity.

| Descriptor | Formula | Significance |

|---|---|---|

| HOMO Energy (EHOMO) | - | Indicates electron-donating ability. Higher energy means more reactive as a nucleophile. researchgate.net |

| LUMO Energy (ELUMO) | - | Indicates electron-accepting ability. Lower energy means more reactive as an electrophile. researchgate.net |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicator of chemical stability and reactivity. Smaller gap suggests higher reactivity. nih.gov |

| Ionization Potential (IP) | ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (EA) | ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | (IP - EA) / 2 | Measures resistance to change in electron distribution. researchgate.net |

| Global Electrophilicity (ω) | μ2 / (2η) where μ = - (IP + EA) / 2 | Describes the ability of a species to accept electrons. researchgate.net |

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. nih.govconicet.gov.ar These models are fundamental in modern drug discovery and materials science, as they allow for the prediction of a compound's behavior before its synthesis, saving time and resources. conicet.gov.arnih.gov

The development of a QSAR/QSPR model involves several key steps:

Data Set Compilation: A series of structurally related compounds with experimentally measured activity or property values is collected. For quinoxaline derivatives, this could include anti-tubercular, anticancer, or anti-diabetic activities. nih.govmdpi.comnih.gov

Descriptor Calculation: A large number of numerical descriptors are calculated for each molecule. These descriptors encode different aspects of the molecular structure, including constitutional (e.g., molecular weight), topological (e.g., connectivity indices), electrostatic (e.g., partial charges), and quantum chemical properties. nih.govdigitaloceanspaces.com

Variable Selection: From the vast pool of calculated descriptors, statistical methods like Genetic Algorithms (GA) or Simulated Annealing (SA) are used to select a smaller subset of descriptors that are most relevant to the activity being modeled. nih.gov

Model Building and Validation: A mathematical equation is generated using methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to link the selected descriptors to the activity. digitaloceanspaces.comtandfonline.com The model's robustness and predictive power are then rigorously tested using internal (e.g., leave-one-out cross-validation) and external validation techniques. nih.govtandfonline.com

For quinoxaline derivatives, QSAR studies have identified key structural features that influence their biological activities. For example, a 3D-QSAR study on quinoxaline derivatives as anti-tubercular agents indicated that steric and electrostatic fields are significant factors for activity. nih.gov Another study on leptospirocidal quinoxalines suggested that more hydrophobic and less sterically hindered groups enhance in vitro activity. nih.gov While a specific QSAR model for Quinoxaline, 2,3-di-2-furanyl-6-methyl- is not available, the principles derived from studies on analogous compounds can guide the rational design of new derivatives with potentially enhanced properties.

Below is a table of common molecular descriptors used in QSAR/QSPR studies of heterocyclic compounds like quinoxalines.

| Descriptor Class | Example Descriptor | Description |

|---|---|---|

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |

| Topological | Wiener Index | A distance-based index that reflects molecular branching. |

| Geometric | Molecular Surface Area | The surface area of the molecule, related to its size and shape. |

| Electrostatic | Dipole Moment (μ) | A measure of the overall polarity of the molecule. digitaloceanspaces.com |

| Physicochemical | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity. digitaloceanspaces.com |

| Quantum Chemical | EHOMO / ELUMO | Energies of the frontier molecular orbitals, related to reactivity. digitaloceanspaces.com |

Chemical Reactivity and Derivatization of Quinoxaline, 2,3 Di 2 Furanyl 6 Methyl

Electrophilic Aromatic Substitution Reactions on the Quinoxaline (B1680401) Core and Furanyl Rings

Electrophilic aromatic substitution (EAS) on the "Quinoxaline, 2,3-di-2-furanyl-6-methyl-" molecule is expected to be highly regioselective, with a strong preference for substitution on the furan (B31954) rings over the quinoxaline core. sapub.orgchemenu.com

The quinoxaline ring system is inherently electron-deficient due to the presence of two nitrogen atoms, which deactivates it towards attack by electrophiles. pressbooks.pub Reactions such as nitration typically require harsh conditions, like a mixture of concentrated nitric acid and oleum (B3057394) at elevated temperatures, and often result in low yields of 5-nitro and 5,7-dinitro products. sapub.org The presence of the activating methyl group at the C-6 position would direct incoming electrophiles to the C-5 and C-7 positions. pressbooks.publibretexts.org However, the deactivating effect of the pyrazine (B50134) ring remains dominant, making substitution on the benzene (B151609) moiety challenging. sapub.orgpressbooks.pub

In stark contrast, the furan rings are electron-rich five-membered heterocycles that readily undergo electrophilic aromatic substitution. chemenu.com Furan's reactivity in EAS is significantly greater than that of benzene. chemenu.com The connection to the electron-withdrawing quinoxaline core at the C-2 position of the furan rings will decrease their reactivity compared to unsubstituted furan, but they remain the most likely sites for electrophilic attack. Substitution is anticipated to occur predominantly at the C-5 position of the furan rings, which is the most activated position for electrophilic attack in 2-substituted furans.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reagent/Catalyst | Electrophile | Predicted Major Product(s) |

|---|---|---|

| Br₂ / AlBr₃ | Br⁺ | Substitution on the C-5 position of the furan rings. |

| HNO₃ / H₂SO₄ | NO₂⁺ | Substitution on the C-5 position of the furan rings. libretexts.orgmasterorganicchemistry.com |

| SO₃ / H₂SO₄ | SO₃ | Sulfonation on the C-5 position of the furan rings. |

| R-Cl / AlCl₃ (Friedel-Crafts Alkylation) | R⁺ | Alkylation on the C-5 position of the furan rings. masterorganicchemistry.com |

Nucleophilic Additions and Substitutions

The electron-deficient nature of the pyrazine ring within the quinoxaline system makes it susceptible to attack by nucleophiles. sapub.org For instance, powerful nucleophiles like Grignard reagents can add across the C=N bonds, leading to 1,2,3,4-tetrahydroquinoxaline (B1293668) derivatives. sapub.org

More synthetically valuable are nucleophilic aromatic substitution (SNAr) reactions. While the parent molecule does not possess a suitable leaving group for SNAr, a halogenated derivative (e.g., 6-bromo- or 2-chloro-quinoxaline derivative) would be an excellent substrate. Nucleophiles such as alkoxides, amines, and thiolates could displace the halide, providing a versatile method for introducing a wide range of functional groups onto the quinoxaline core. In a related example, 2,3-diphenyl-6-nitroquinoxaline reacts with potassium cyanide in methanol (B129727) to yield 6-methoxy-2,3-diphenyl-quinoxaline-5-carbonitrile, demonstrating the susceptibility of the quinoxaline ring to nucleophilic attack, especially when activated by an electron-withdrawing group. sapub.org

Oxidation and Reduction Pathways

The oxidation and reduction of "Quinoxaline, 2,3-di-2-furanyl-6-methyl-" can selectively target different parts of the molecule.

Oxidation:

Quinoxaline Ring: Oxidation with peracids typically affords the corresponding quinoxaline di-N-oxide. sapub.org Stronger oxidation with agents like alkaline potassium permanganate (B83412) can lead to the cleavage of the benzene ring, yielding pyrazine-2,3-dicarboxylic acid. sapub.org

Methyl Group: The benzylic methyl group at C-6 is susceptible to oxidation. Strong oxidizing agents like potassium permanganate (KMnO₄) can convert the methyl group into a carboxylic acid, yielding 2,3-di(furan-2-yl)quinoxaline-6-carboxylic acid. youtube.com

Furanyl Rings: Furan rings are sensitive to oxidation and can undergo ring-opening or other transformations depending on the oxidant used.

Reduction:

Quinoxaline Ring: The quinoxaline nucleus can be readily reduced. Catalytic hydrogenation (e.g., H₂ over Platinum or Rhodium catalysts) or reduction with lithium aluminum hydride (LiAlH₄) typically yields 1,2,3,4-tetrahydroquinoxaline. sapub.org Milder reducing agents like sodium borohydride (B1222165) in acetic acid can also achieve this transformation. sapub.org

Metal-Catalyzed Coupling Reactions at Various Positions

Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of heterocyclic compounds. wikipedia.org To utilize these methods, a halogenated precursor of "Quinoxaline, 2,3-di-2-furanyl-6-methyl-" (e.g., with a bromo or iodo substituent on the quinoxaline or furan rings) is required.

Suzuki, Stille, Heck, and Sonogashira Couplings

These reactions facilitate the formation of new carbon-carbon bonds, enabling the introduction of a wide array of substituents.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron reagent (boronic acid or ester) with an organic halide. libretexts.org A bromo-substituted derivative of the title compound could be coupled with various aryl or vinyl boronic acids under palladium catalysis to form biaryl or styrenyl derivatives, respectively. libretexts.orgrsc.org This reaction is known for its high functional group tolerance. capes.gov.br

Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic halide. organic-chemistry.orgwikipedia.org It is highly versatile, allowing for the coupling of aryl, vinyl, and alkynyl stannanes. wikipedia.orglibretexts.org A key advantage is the stability of organostannane reagents, though their toxicity is a significant drawback. organic-chemistry.orgharvard.edu

Heck Reaction: The Heck reaction couples an organic halide with an alkene to form a substituted alkene, typically with high trans selectivity. wikipedia.orgorganic-chemistry.org A halogenated version of the title quinoxaline could react with various alkenes (e.g., acrylates, styrenes) in the presence of a palladium catalyst and a base to introduce alkenyl side chains. rsc.orgmdpi.com

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes. wikipedia.orgorganic-chemistry.org It is an exceptionally useful method for synthesizing arylalkynes. rsc.orglibretexts.org This would allow for the introduction of an ethynyl-linked substituent onto the quinoxaline or furan rings. gelest.com

Table 2: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions on Heterocyclic Halides

| Coupling Reaction | Typical Halide | Coupling Partner | Catalyst System | Base | Reference(s) |

|---|---|---|---|---|---|

| Suzuki | Aryl-Br, Aryl-I | R-B(OH)₂ | Pd(OAc)₂, PPh₃ | Na₂CO₃, K₂CO₃ | libretexts.orgrsc.org |

| Stille | Aryl-I, Aryl-OTf | R-Sn(Alkyl)₃ | Pd(PPh₃)₄ | (none required) | organic-chemistry.orgwikipedia.org |

| Heck | Aryl-Br, Aryl-I | Alkene | Pd(OAc)₂, P(o-tol)₃ | Et₃N, NaOAc | wikipedia.orgorganic-chemistry.org |

| Sonogashira | Aryl-I, Aryl-Br | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N, Piperidine | wikipedia.orgorganic-chemistry.orglibretexts.org |

Cycloaddition Reactions (e.g., Diels-Alder)

The unsaturated systems within "Quinoxaline, 2,3-di-2-furanyl-6-methyl-" provide opportunities for cycloaddition reactions, most notably the Diels-Alder reaction involving the furan rings.

Furan rings are excellent dienes in [4+2] cycloaddition reactions. libretexts.orgnih.gov They can react with a variety of dienophiles, such as maleimides, maleic anhydride (B1165640), and acetylenic esters, to form 7-oxabicyclo[2.2.1]heptene adducts. nih.govrsc.org The reaction of the title compound with an electron-deficient alkene would be expected to proceed, yielding bridged bicyclic structures. These reactions can sometimes be reversible. The reactivity can be tuned by solvent effects, with aqueous media often enhancing reaction rates. nih.gov

While the aromatic quinoxaline ring is generally unreactive in thermal cycloadditions, photochemical [4+2] cycloadditions of quinolines and related azaarenes with alkenes have been reported. nih.gov Such a transformation could potentially lead to complex, three-dimensional bridged polycyclic structures from the title compound. 1,3-Dipolar cycloadditions are also a possibility for constructing novel heterocyclic rings fused to the quinoxaline system. nih.govresearchgate.net

Functionalization of the Methyl Group at C-6

The methyl group at the C-6 position is a handle for further derivatization due to its benzylic character.

Halogenation: The methyl group can be selectively halogenated using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., light or AIBN) to produce a 6-(bromomethyl) derivative. This halomethyl group is a versatile electrophile for subsequent nucleophilic substitution reactions.

Oxidation: As mentioned previously, the methyl group can be oxidized to a carboxylic acid. youtube.com Partial oxidation to an aldehyde (6-formyl derivative) might also be achievable using specific reagents, which would open pathways to condensation reactions (e.g., Knoevenagel, Wittig).

Deprotonation: Treatment with a very strong base could deprotonate the methyl group to form a benzylic anion. This nucleophilic species could then be reacted with various electrophiles to introduce new substituents at the methyl position.

Synthesis of Analogues and Derivatives with Modified Furanyl Moieties

The furan rings in 2,3-di(2-furanyl)quinoxaline systems are key sites for chemical modification, allowing for the synthesis of a variety of analogues. The primary routes for their derivatization involve cycloaddition reactions and oxidation.

One of the most significant reactions of the furan ring is the [4+2] Diels-Alder cycloaddition, where the furan acts as the diene. wikipedia.orgmdpi.comrsc.org This reaction provides a reliable method for constructing six-membered rings. For instance, furan and its derivatives can react with dienophiles like maleic anhydride to form oxanorbornene adducts. rsc.org The reactivity and selectivity of these reactions can be influenced by substituents on the furan ring. rsc.org Electron-donating groups on the furan enhance reactivity, a principle that can be applied to the 2,3-di(2-furanyl)quinoxaline scaffold. The reaction of "Quinoxaline, 2,3-di-2-furanyl-6-methyl-" with various dienophiles would lead to the formation of bis-oxanorbornene adducts, significantly altering the structure and properties of the parent molecule. The general scheme for such a reaction is presented in Table 1.

Table 1: Representative Diels-Alder Reactions of Furan Moieties

| Diene | Dienophile | Product | Reference |

|---|---|---|---|

| Furan | Maleic Anhydride | 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride | rsc.org |

| Furan | Maleimide | 3a,4,7,7a-Tetrahydro-4,7-epoxyisoindole-1,3-dione | tudelft.nl |

This table presents examples of Diels-Alder reactions with simple furans, which are analogous to the expected reactivity of the furanyl groups in the title compound.

Oxidation of the furan rings offers another pathway for derivatization. Furan derivatives can undergo oxidative ring cleavage to yield butene-1,4-diones. For example, 2,5-disubstituted furans can be oxidatively cleaved using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in a mixture of dichloromethane (B109758) and dimethyl sulfoxide. clockss.org The oxidation of 3-alkoxy-2,5-diphenylfurans with DDQ selectively produces cis-2-alkoxy-1,4-diphenyl-2-butene-1,4-diones. clockss.org Applying this methodology to "Quinoxaline, 2,3-di-2-furanyl-6-methyl-" would be expected to open one or both furan rings, leading to novel dicarbonyl compounds.

Furthermore, electrophilic substitution reactions on the furan rings, such as bromination, can be achieved. For instance, the synthesis of 2,3-bis(5-bromothien-2-yl)quinoxaline has been reported, suggesting that direct bromination of the furan rings at the 5-position should be feasible, leading to 2,3-bis(5-bromo-2-furanyl)-6-methyl-quinoxaline.

Synthesis of Analogues with Varied Substitution on the Quinoxaline Core

The quinoxaline core of the title compound can be modified to produce a wide array of analogues. The primary strategy for this involves the condensation of a substituted o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. To synthesize analogues of "Quinoxaline, 2,3-di-2-furanyl-6-methyl-" with different substituents on the quinoxaline ring, one would start with the appropriately substituted 4-methyl-1,2-phenylenediamine and react it with 1,2-di(furan-2-yl)ethane-1,2-dione (2,2'-furil).

A common method for introducing diversity is to start with a precursor that has reactive groups on the quinoxaline ring. For example, 2,3-dichloroquinoxaline (B139996) is a versatile starting material that can undergo nucleophilic substitution with various nucleophiles. nih.gov Similarly, the synthesis of 2,3-bis(bromomethyl)quinoxaline (B1328767) derivatives with substituents at the 6- and/or 7-positions has been demonstrated. nih.gov These bromomethyl groups can be further functionalized.

For the specific case of modifying the 6-position, one could start with a different 4-substituted-1,2-phenylenediamine. For instance, using 4-fluoro-1,2-phenylenediamine would lead to the 6-fluoro analogue. The synthesis of a variety of 6-substituted quinoxaline derivatives has been reported, showcasing the versatility of this approach. nih.gov A selection of these synthesized analogues with varied substitutions on the quinoxaline core is presented in Table 2.

Table 2: Examples of Synthesized Quinoxaline Analogues with Varied Core Substitution

| Quinoxaline Derivative | Substituents on Quinoxaline Core | Synthetic Precursors | Reference |

|---|---|---|---|

| 6-Fluoro-2,3-bis(bromomethyl)quinoxaline | 6-F | 4-Fluoro-1,2-phenylenediamine, 1,4-dibromobutane-2,3-dione | nih.gov |

| 6-Trifluoromethyl-2,3-bis(bromomethyl)quinoxaline | 6-CF₃ | 4-(Trifluoromethyl)-1,2-phenylenediamine, 1,4-dibromobutane-2,3-dione | nih.gov |

| 6-Nitro-2,3-diphenylquinoxaline | 6-NO₂ | 4-Nitro-1,2-phenylenediamine, Benzil | nih.gov |

| 2,3-Dichloro-6-aminoquinoxaline | 6-NH₂ | 4-Amino-1,2-phenylenediamine, Oxalic acid (followed by chlorination) | nih.gov |

This table provides examples of synthetic strategies to introduce various substituents onto the quinoxaline ring, which are applicable for the synthesis of analogues of the title compound.

Mechanistic Investigations of Interactions Involving Quinoxaline, 2,3 Di 2 Furanyl 6 Methyl

Ligand Binding Studies and Coordination Chemistry

The presence of nitrogen atoms in the quinoxaline (B1680401) ring and oxygen atoms in the furan (B31954) moieties gives Quinoxaline, 2,3-di-2-furanyl-6-methyl- the characteristics of a polydentate ligand, capable of coordinating with various metal ions. The coordination chemistry of such multidentate ligands is a rich field, as the mode of binding, stoichiometry, and the resulting complex's geometry are influenced by factors like the nature of the metal ion, the solvent system, and the electronic and steric effects of the substituents on the ligand. nih.govbohrium.com

Characterization of Metal Complexes

The formation of metal complexes with quinoxaline-based ligands is typically confirmed and characterized using a suite of spectroscopic and analytical techniques. nih.govjchemlett.com Infrared (IR) spectroscopy is instrumental in identifying the coordination sites. A shift in the vibrational frequencies of the C=N bond in the quinoxaline ring and the C-O-C bands of the furan rings upon complexation provides direct evidence of the involvement of these groups in binding to the metal center. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, helps in elucidating the structure of the complexes in solution. Changes in the chemical shifts of the protons and carbons of the ligand upon coordination can provide insights into the binding mode and the effect of the metal ion on the electron density of the ligand. nih.govisca.me

Table 1: Spectroscopic Techniques for Characterization of Metal Complexes

| Technique | Information Provided |

|---|---|

| Infrared (IR) Spectroscopy | Identifies coordination sites by observing shifts in vibrational frequencies (e.g., C=N, C-O-C). researchgate.net |

| Nuclear Magnetic Resonance (NMR) | Elucidates solution-state structure and binding mode through changes in chemical shifts. nih.govisca.me |

| UV-Visible (UV-Vis) Spectroscopy | Studies electronic transitions and confirms complex formation via new charge transfer bands. nih.govisca.me |

Chelation Mechanism and Stoichiometry

Quinoxaline, 2,3-di-2-furanyl-6-methyl- can act as a bidentate or potentially a tetradentate chelating agent. The two nitrogen atoms of the quinoxaline ring can coordinate to a metal ion, forming a stable five-membered chelate ring. Additionally, the oxygen atoms of the furan rings can also participate in coordination, leading to more complex structures. The chelation is typically a result of the ligand donating lone pairs of electrons to the vacant orbitals of a transition metal ion, forming coordinate covalent bonds. uniba.skksu.edu.sa

The stoichiometry of the resulting complexes, i.e., the ligand-to-metal ratio, can vary. It is common to observe 1:1, 2:1, or even 3:1 ligand-to-metal ratios, depending on the coordination number and oxidation state of the central metal ion. nih.govmdpi.com The stoichiometry is often determined using methods such as molar ratio or Job's method of continuous variations, which involve monitoring a physical property (like absorbance) as the relative concentrations of the ligand and metal ion are systematically changed. nih.gov The stability of these complexes is influenced by the chelate effect, where the formation of one or more rings upon coordination enhances the thermodynamic stability of the complex.

Photoinduced Processes and Excited State Dynamics

The extended π-conjugated system of Quinoxaline, 2,3-di-2-furanyl-6-methyl-, arising from the fusion of the quinoxaline and furan rings, makes it a photoactive molecule. Upon absorption of light, the molecule is promoted to an excited electronic state, from which it can undergo various photophysical and photochemical processes. arxiv.orgrsc.org

Fluorescence Quenching Studies

Quinoxaline derivatives are often fluorescent, and the emission can be quenched in the presence of certain molecules, particularly metal ions. nih.govnih.gov This quenching can occur through different mechanisms, such as static quenching, where a non-fluorescent ground-state complex is formed between the fluorophore and the quencher, or dynamic quenching, which results from collisional encounters between the excited-state fluorophore and the quencher. nih.govresearchgate.net

Fluorescence quenching studies are valuable for determining the binding constants and stoichiometry of the complexes formed between Quinoxaline, 2,3-di-2-furanyl-6-methyl- and metal ions in solution. nih.gov The quenching data is often analyzed using the Stern-Volmer equation, which relates the decrease in fluorescence intensity to the concentration of the quencher. nih.gov Such studies have shown that the quenching efficiency can be dependent on the nature of the metal ion. nih.gov

Table 2: Parameters from Fluorescence Quenching Studies

| Parameter | Description |

|---|---|

| Stern-Volmer Constant (Ksv) | A measure of the efficiency of fluorescence quenching. nih.gov |

| Binding Constant (K) | Quantifies the strength of the interaction between the fluorophore and the quencher. nih.gov |

Photoisomerization and Photodegradation Mechanisms

While specific studies on the photoisomerization of Quinoxaline, 2,3-di-2-furanyl-6-methyl- are not extensively reported, related aromatic heterocyclic systems can undergo photoisomerization, such as cis-trans isomerization if an exocyclic double bond is present. nih.gov In the case of this specific compound, photoinduced rearrangements within the heterocyclic rings could be a possibility, though likely requiring high-energy irradiation.

Photodegradation, or the breakdown of the molecule upon exposure to light, is a potential process for complex organic molecules. This can occur through various pathways, including photooxidation in the presence of oxygen or photolytic cleavage of bonds within the molecule. The stability of the quinoxaline ring system suggests a degree of resistance to photodegradation, but the furan rings might be more susceptible to photochemical reactions.

Electron Transfer Mechanisms

The electron-rich nature of the quinoxaline and furan rings allows Quinoxaline, 2,3-di-2-furanyl-6-methyl- to participate in electron transfer reactions. It can act as an electron donor in the presence of a suitable electron acceptor. The ease with which it can be oxidized can be studied using electrochemical techniques like cyclic voltammetry. Such studies provide information about the oxidation potential of the compound, which is related to the energy of its Highest Occupied Molecular Orbital (HOMO).

In the context of its metal complexes, electron transfer can occur from the metal to the ligand (MLCT) or from the ligand to the metal (LMCT), as mentioned earlier. isca.me Furthermore, some quinoxaline derivatives have been implicated in catalytic cycles involving single-electron transfer steps. rsc.orgrsc.org The specific electron transfer properties of Quinoxaline, 2,3-di-2-furanyl-6-methyl- would be influenced by the methyl group at the 6-position, which is an electron-donating group and would be expected to lower the oxidation potential of the quinoxaline ring system.

Intermolecular Interactions and Self-Assembly Processes

The solid-state arrangement and intermolecular forces of Quinoxaline, 2,3-di-2-furanyl-6-methyl- are dictated by a combination of non-covalent interactions. These forces determine the packing of molecules in a crystal lattice and influence the material's bulk properties. The key interactions expected for this molecule include π-π stacking and weak hydrogen bonds, which collectively guide its self-assembly into larger supramolecular structures.

Non-covalent π-π stacking interactions are crucial in determining the secondary and tertiary structures of molecules with aromatic rings. chemscene.com The structure of Quinoxaline, 2,3-di-2-furanyl-6-methyl- contains three aromatic systems capable of participating in such interactions: the central quinoxaline ring system and the two pendant furan rings. These interactions arise from the electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings.

The stability and geometry of π-π stacking are sensitive to substitutions on the aromatic rings. chemscene.comnih.gov In the case of this specific compound, the electron-deficient nature of the quinoxaline core and the electron-rich furan rings create a donor-acceptor type structure. This electronic arrangement can promote strong, offset stacking configurations to maximize electrostatic attraction between the different ring systems of neighboring molecules. Theoretical studies on other heterocyclic aromatic compounds have shown that such interactions are a major factor in the stability and folding behavior of larger molecular systems. nih.gov While specific crystallographic data for Quinoxaline, 2,3-di-2-furanyl-6-methyl- is not available in the reviewed literature, the inherent aromaticity of its constituent rings makes π-π stacking a primary force in its solid-state packing.

Hydrogen bonds are highly directional interactions that can significantly influence the crystal structure of organic compounds. nih.gov The molecular structure of Quinoxaline, 2,3-di-2-furanyl-6-methyl- lacks conventional hydrogen bond donors, such as -OH or -NH groups. Therefore, it is incapable of forming classical, strong hydrogen bonding networks.

The combination of π-π stacking and weak hydrogen bonding interactions governs the self-assembly of individual molecules into well-defined supramolecular architectures. In related heterocyclic systems, such as amino-substituted quinoxalines, these interactions can lead to the formation of complex motifs like hydrogen-bonded tapes or helical spirals. jk-sci.com

For Quinoxaline, 2,3-di-2-furanyl-6-methyl-, the assembly would likely be dominated by the π-π stacking of the flat aromatic cores. Depending on the precise balance of forces and the steric influence of the methyl group and the orientation of the furan rings, various packing arrangements like herringbone or lamellar structures could be envisioned. The formation of nanoaggregates has been observed in related 2,3-di(thiophen-2-yl)quinoxaline derivatives, suggesting a strong tendency for self-assembly in solution as well. researchgate.netresearchgate.net However, without definitive single-crystal X-ray diffraction data, the specific supramolecular architecture of Quinoxaline, 2,3-di-2-furanyl-6-methyl- remains a subject for future experimental investigation.

Electrochemical Behavior and Redox Mechanisms

The electrochemical properties of quinoxaline derivatives are of significant interest for their applications in materials science, particularly in organic electronics. researchgate.net These compounds often exhibit donor-acceptor (D-A) character, where the quinoxaline core acts as the electron-accepting unit. The redox behavior, typically studied using techniques like cyclic voltammetry, provides insight into the electronic structure, including the energy of the frontier molecular orbitals (HOMO and LUMO).

Cyclic voltammetry (CV) is a key technique used to probe the redox processes of molecules. While specific CV data for Quinoxaline, 2,3-di-2-furanyl-6-methyl- is not detailed in the surveyed literature, extensive studies have been performed on the closely related thiophene (B33073) analogues, such as 2,3-di(thiophen-2-yl)quinoxaline. Given the structural and electronic similarity between furan and thiophene, these studies serve as an excellent proxy.

Research on 2,3-di(thiophen-2-yl)quinoxaline amine derivatives shows that these molecules undergo reversible or quasi-reversible reduction processes. researchgate.netresearchgate.net The reduction is centered on the electron-deficient quinoxaline ring system. The electrochemical data allows for the calculation of HOMO and LUMO energy levels and the corresponding electrochemical band gap (Eg). researchgate.net For a series of related 2,3-di(thiophen-2-yl)quinoxaline amine derivatives, these values were found to be in the range of -4.90 to -5.70 eV for the HOMO level and -3.10 to -3.36 eV for the LUMO level, with band gaps between 1.72 and 2.48 eV. researchgate.net It is often noted that the reduction of quinoxaline derivatives proceeds via a single-electron transfer, resulting in the formation of a radical anion. abechem.com

Interactive Data Table: Electrochemical Properties of Analogue Quinoxaline Derivatives

The following table presents the electrochemical data for a series of donor-acceptor type 2,3-di(thiophen-2-yl)quinoxaline amine derivatives, which serve as analogues for understanding the properties of Quinoxaline, 2,3-di-2-furanyl-6-methyl-. The data is derived from cyclic voltammetry studies. researchgate.net

| Compound Analogue | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (E_g) (eV) |

| Analogue 1 | -5.70 | -3.22 | 2.48 |

| Analogue 2 | -5.41 | -3.10 | 2.31 |

| Analogue 3 | -5.14 | -3.13 | 2.01 |

| Analogue 4 | -4.90 | -3.18 | 1.72 |

| Analogue 5 | -5.58 | -3.36 | 2.22 |

Note: Data corresponds to 2,3-di(thiophen-2-yl)quinoxaline amine derivatives, which are structural analogues. The variations depend on the specific amine donor group attached to the core structure.

The electrochemical behavior of Quinoxaline, 2,3-di-2-furanyl-6-methyl- can be understood in terms of its anodic (oxidation) and cathodic (reduction) processes, corresponding to the removal of an electron from the HOMO and the addition of an electron to the LUMO, respectively.

Cathodic Processes: The reduction of the molecule is a cathodic process. As established from studies on analogous systems, the electron-accepting quinoxaline core is the primary redox center for reduction. researchgate.netabechem.com The first reduction step is typically a one-electron process that generates a stable radical anion. The potential at which this occurs is related to the energy of the LUMO. For conjugated quinoxaline derivatives, this process can be a two-electron/two-proton process in protic media.

Anodic Processes: The oxidation of the molecule is an anodic process, involving the removal of an electron from the HOMO. In the D-A structure of Quinoxaline, 2,3-di-2-furanyl-6-methyl-, the HOMO is expected to be distributed across the electron-rich furan rings and the quinoxaline system. The oxidation potential is therefore influenced by the electron-donating ability of the difuranyl substituents. The difference between the first oxidation potential and the first reduction potential provides the electrochemical band gap, a key parameter for applications in optoelectronic devices. researchgate.net

Exploration of Potential Functional Roles and Research Applications of Quinoxaline, 2,3 Di 2 Furanyl 6 Methyl Mechanistic Focus

Role in Catalysis (e.g., as an organocatalyst, ligand in transition metal catalysis)

The nitrogen atoms in the pyrazine (B50134) ring of the quinoxaline (B1680401) core provide ideal coordination sites for metal ions, making quinoxaline derivatives excellent candidates for ligands in transition metal catalysis. Their catalytic behavior is a notable precursor in the synthesis of various important organic compounds. mdpi.com

Catalyst Design and Performance Evaluation

The design of catalysts based on the quinoxaline framework often involves tuning the electronic properties of the molecule. For Quinoxaline, 2,3-di-2-furanyl-6-methyl- , the electron-donating furan (B31954) and methyl substituents would increase the electron density on the quinoxaline nitrogen atoms. This enhanced electron-donating ability can strengthen the bond with a transition metal center, potentially improving the stability and reactivity of the resulting catalyst complex.

Performance evaluation of such catalysts typically involves measuring reaction yields and turnover numbers in various cross-coupling reactions. For instance, quinoxaline-based ligands have been used in reactions that form new carbon-carbon and carbon-heteroatom bonds. The performance of a catalyst incorporating our target molecule would be compared against established quinoxaline ligands to determine the effect of the specific 2,3-di-furanyl and 6-methyl substitution pattern on catalytic efficiency.

Mechanistic Understanding of Catalytic Cycles

The catalytic cycle involving a quinoxaline-based ligand generally follows standard steps for transition-metal-catalyzed reactions, such as oxidative addition, transmetalation, and reductive elimination. The specific role of the Quinoxaline, 2,3-di-2-furanyl-6-methyl- ligand would be to modulate the electronic and steric environment of the metal center throughout this cycle.

The electron-rich nature of the ligand could facilitate the oxidative addition step by making the metal center more nucleophilic. Conversely, it might slow down the reductive elimination step. The bulky furan groups could also influence the regioselectivity of the reaction by creating a specific steric environment around the metal. Understanding these influences is key to optimizing the reaction conditions and achieving high yields and selectivity.

Advanced Materials Science Research Applications

Quinoxaline derivatives are a significant class of materials in organic electronics due to their excellent electron-accepting properties, thermal stability, and tunable molecular structures. chalmers.senih.govqmul.ac.uk The inherent donor-acceptor (D-A) structure that can be created by substituting the quinoxaline core makes these compounds highly suitable for a range of optoelectronic applications. chalmers.se

Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs) - Electronic Properties and Charge Transport Mechanisms

The combination of an electron-deficient quinoxaline core with electron-rich substituents is a widely used strategy for developing materials for OLEDs and OPVs. chalmers.se In Quinoxaline, 2,3-di-2-furanyl-6-methyl- , the furan rings act as electron donors, creating an intramolecular charge transfer (ICT) character which is crucial for the photophysical properties of the material. researchgate.net This D-A structure helps to lower the band gap of the material, enabling it to absorb light in the visible region of the spectrum, a key requirement for OPV applications. chalmers.seresearchgate.net

The mechanism of charge transport in these materials is governed by the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The electron-donating furan and methyl groups would raise the HOMO energy level, while the electron-withdrawing quinoxaline core stabilizes the LUMO. This tuning of frontier molecular orbitals is essential for efficient charge injection and transport in OLEDs and for effective charge separation at the donor-acceptor interface in OPVs. researchgate.net Quinoxaline derivatives have shown promise as n-type (electron-transporting) materials and have been incorporated into devices achieving significant power conversion efficiencies. chalmers.senih.gov

Below is a table comparing the electrochemical properties of related 2,3-disubstituted quinoxaline derivatives, which provides context for the expected properties of the target compound.

| Compound | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) |

| 2,3-di(thiophen-2-yl)quinoxaline amine derivative 1 | -5.70 | -3.22 | 2.48 |

| 2,3-di(thiophen-2-yl)quinoxaline amine derivative 2 | -5.45 | -3.10 | 2.35 |

| 2,3-di(thiophen-2-yl)quinoxaline amine derivative 3 | -4.90 | -3.18 | 1.72 |

| Data derived from studies on analogous compounds for comparative purposes. researchgate.net |

Chemo- and Biosensors (Fundamental Recognition Mechanisms)

The quinoxaline scaffold is an excellent platform for designing fluorescent and colorimetric chemosensors. researchgate.netnih.gov The fundamental recognition mechanism often relies on the interaction between the analyte (e.g., a metal ion or an anion) and the nitrogen atoms of the quinoxaline ring or other functional groups on the molecule. This interaction perturbs the electronic structure of the quinoxaline derivative, leading to a detectable change in its absorption or fluorescence properties. nih.gov

For Quinoxaline, 2,3-di-2-furanyl-6-methyl- , the furan oxygen atoms and the quinoxaline nitrogen atoms could act as binding sites for metal cations. Upon binding, a change in the ICT character of the molecule would likely occur, resulting in a "turn-off" or "turn-on" fluorescent response or a color change. nih.gov The selectivity of the sensor can be tuned by modifying the substituents. For example, the specific geometry and electronic nature of the di-furanyl pockets could lead to selective binding of certain metal ions over others. A related compound, 2,3-Di(furan-2-yl)quinoxaline (B5049737), is noted for its blue fluorescence and potential as a fluorescent dye. medchemexpress.commedchemexpress.com

Molecular Switches and Logic Gates (Mechanism of Switching)

Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to external stimuli such as light, pH, or redox potential. qub.ac.ukrsc.org Quinoxaline derivatives are promising candidates for such applications due to their robust chemical nature and rich electrochemical and photophysical properties.

The switching mechanism in a molecule like Quinoxaline, 2,3-di-2-furanyl-6-methyl- could be based on protonation/deprotonation of the nitrogen atoms. Adding an acid would protonate the quinoxaline nitrogens, which would drastically alter the electronic properties of the molecule, leading to a change in its fluorescence or absorption—the "ON" or "OFF" state of the switch. xjenza.org Subsequent addition of a base would reverse this process, returning the molecule to its original state. This behavior allows the molecule to function as a simple "YES" or "NOT" logic gate. xjenza.orgqub.ac.uk The presence of the furan rings could also offer opportunities for photoswitching, where irradiation with light of a specific wavelength could induce a reversible structural change, providing another input for a molecular logic operation. xjenza.org

Biological Probing (Mechanism of Interaction with Biomolecules)

The unique structural arrangement of Quinoxaline, 2,3-di-2-furanyl-6-methyl-, featuring a planar quinoxaline core flanked by two furan rings, makes it a prime candidate for interaction with biological macromolecules. This section delves into the specific mechanisms by which this compound may exert biological effects.

DNA/RNA Intercalation or Groove Binding Mechanisms

The planar aromatic structure of the quinoxaline moiety is a key feature found in many molecules known to interact with nucleic acids. nih.govmdpi.com Quinoxaline derivatives can engage with DNA and RNA through intercalation, where the planar ring system inserts itself between the base pairs of the double helix, or by binding to the major or minor grooves. researchgate.net

Research on analogues provides insight into the potential mechanisms for Quinoxaline, 2,3-di-2-furanyl-6-methyl-. For instance, certain quinoxaline-based antibiotics are known to bind to DNA, with some demonstrating a cooperative binding process and the ability to lengthen the DNA contour, which is characteristic of bifunctional intercalation. nih.gov Studies on 6H-indolo[2,3-b]quinoxalines, which are structurally related, confirm that their pharmacological actions are predominantly due to DNA intercalation. researchgate.net The side chains attached to the quinoxaline nucleus play a crucial role in the stability and effectiveness of this interaction. researchgate.net

Specifically for the 2,3-di-2-furanyl-quinoxaline scaffold, research has shown that derivatives can interact with viral RNA. RNA intercalation experiments have demonstrated that compounds with this core structure can bind to the NS1A RNA-binding domain of the influenza virus. nih.gov This interaction is thought to disrupt the binding of double-stranded RNA (dsRNA) to the NS1A protein, thereby inhibiting viral replication. rsc.org The planar quinoxaline core, along with the furan substituents, likely facilitates insertion into cavities or grooves within the RNA or RNA-protein complex. nih.govrsc.org

Enzyme Inhibition Mechanisms (at a theoretical or in vitro mechanistic level)

Quinoxaline derivatives have been extensively studied as inhibitors of various enzymes, a function often linked to their ability to interact with active sites through a combination of hydrophobic, pi-stacking, and hydrogen bonding interactions. ijpsjournal.comnih.gov

Theoretical and in-vitro studies on related compounds suggest that Quinoxaline, 2,3-di-2-furanyl-6-methyl- could act as an enzyme inhibitor. For example, a series of 2,3-di(furan-2-yl)-quinoxaline derivatives bearing different amide-linked groups at the 6-position were synthesized and evaluated as potential inhibitors. One such analogue was identified as a potent inhibitor of human Cyclophilin A (CypA), an enzyme implicated in the replication of viruses like SARS-CoV. rsc.org The mechanism likely involves the quinoxaline core and its substituents fitting into the enzyme's active site, blocking its normal function.

Furthermore, other quinoxaline derivatives have been identified as potent inhibitors of enzymes such as Apoptosis signal-regulated kinase 1 (ASK1) and Topoisomerase II. nih.govnih.gov In the case of ASK1 inhibitors, specific substitutions on the quinoxaline ring were found to be critical for achieving high potency, with IC50 values in the nanomolar range. nih.gov For Topoisomerase II, the proposed mechanism involves the quinoxaline chromophore intercalating into DNA, which in turn stabilizes the DNA-enzyme complex and prevents the re-ligation of the DNA strands. nih.gov

Protein-Ligand Interaction Dynamics (Computational/Biophysical)